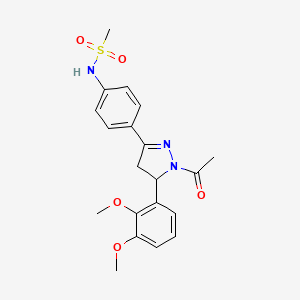
N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound known for its significant role in various scientific and industrial applications. This compound is characterized by its unique molecular structure which consists of a methanesulfonamide group attached to a phenyl ring, which is further bonded to a pyrazole ring substituted with an acetyl and 2,3-dimethoxyphenyl group. The intricate structure lends the compound distinctive chemical properties and reactivities, making it a subject of interest in multiple research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be synthesized via a multi-step organic synthesis route. The process generally starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. The phenyl ring with an acetyl group is then introduced through a Friedel-Crafts acylation reaction. Subsequent steps involve the introduction of the methanesulfonamide group under basic conditions, using reagents such as methanesulfonyl chloride and an appropriate base (e.g., triethylamine) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves the optimization of reaction conditions to enhance yield and purity. This might include the use of high-throughput automated reactors, precise temperature control, and the employment of continuous flow chemistry techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: The presence of the phenyl and pyrazole rings makes the compound susceptible to oxidation reactions, particularly in the methoxy groups and the acetyl group.
Reduction: Reduction reactions can occur at the carbonyl group in the acetyl moiety, potentially converting it into an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to neutralize by-products.
Major Products Formed
The oxidation of the compound typically results in the formation of sulfoxide or sulfone derivatives. Reduction reactions may yield alcohols or amines, depending on the specific target. Substitution reactions lead to various derivatives where the methanesulfonamide group is modified with different functional groups.
Scientific Research Applications
The compound finds wide-ranging applications in scientific research, such as:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules due to its reactivity and functional groups.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could be leveraged for therapeutic purposes.
Medicine: Explored for its pharmacological properties, including anti-inflammatory or anticancer activities, owing to its structural similarity to certain bioactive compounds.
Industry: Employed in the development of new materials or as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects involves interaction with molecular targets such as enzymes, receptors, or other proteins. The compound's structure allows it to fit into binding sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions are facilitated by the various functional groups present, which can form hydrogen bonds, Van der Waals interactions, or ionic bonds with the target molecules.
Comparison with Similar Compounds
Compared to other similar compounds, such as N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)sulfonamide, the methanesulfonamide variant exhibits unique properties due to the presence of the methanesulfonamide group. This group can enhance the compound's solubility, reactivity, and potential biological activity. Other similar compounds include:
N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)sulfonamide
N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamides
Each of these compounds has distinct properties based on their specific functional groups and molecular structures, making them suitable for different applications in research and industry.
There you have it—a deep dive into N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. Quite the molecular beast, isn’t it?
Properties
IUPAC Name |
N-[4-[2-acetyl-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-13(24)23-18(16-6-5-7-19(27-2)20(16)28-3)12-17(21-23)14-8-10-15(11-9-14)22-29(4,25)26/h5-11,18,22H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXNMHUVOCJBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one](/img/structure/B2449668.png)
![3,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide](/img/structure/B2449670.png)
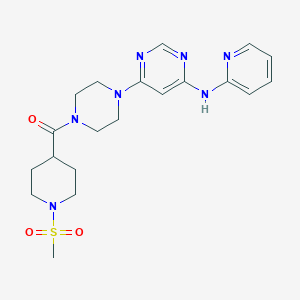
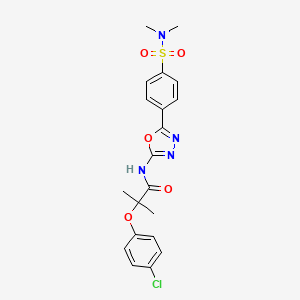
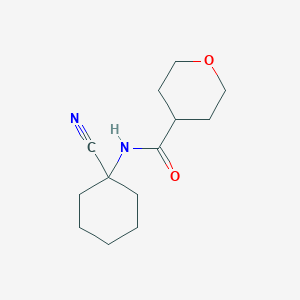
amine hydrochloride](/img/structure/B2449676.png)
![methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2449677.png)
![(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2449678.png)
![1-(3,4-dimethylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2449680.png)
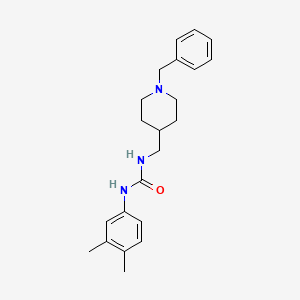
![1-(4-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449684.png)
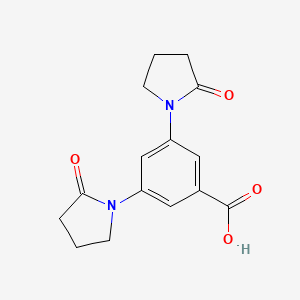
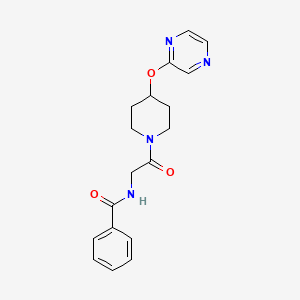
![6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2449688.png)
